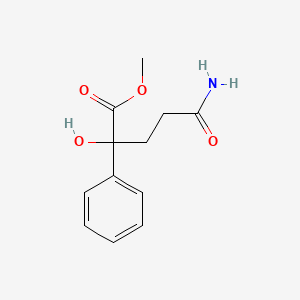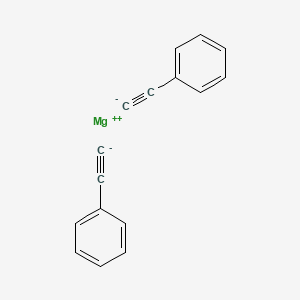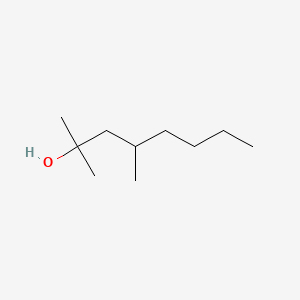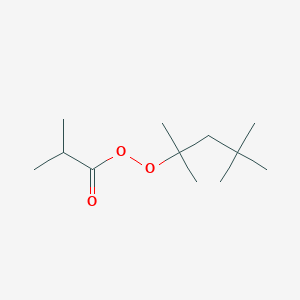
Cobalt;terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;terbium is a compound formed by the combination of cobalt and terbium Both elements belong to different groups in the periodic table, with cobalt being a transition metal and terbium being a rare earth element
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. The co-precipitation method involves the simultaneous precipitation of cobalt and terbium ions from a solution, followed by calcination to obtain the desired compound. The sol-gel method involves the formation of a gel from a solution containing cobalt and terbium precursors, which is then dried and calcined. Hydrothermal synthesis involves the reaction of cobalt and terbium precursors in an aqueous solution at high temperatures and pressures.
Industrial Production Methods: Industrial production of this compound typically involves the co-precipitation method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound with high purity and uniformity. The process involves the use of inexpensive precursors and can be easily scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Cobalt;terbium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of cobalt oxide and terbium oxide, while reduction reactions may produce metallic cobalt and terbium.
Aplicaciones Científicas De Investigación
Cobalt;terbium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including the oxygen reduction reaction (ORR) in fuel cells . In biology, this compound compounds are studied for their potential use in medical imaging and drug delivery systems. In the field of materials science, this compound is used to develop advanced materials with enhanced magnetic and electronic properties .
Mecanismo De Acción
The mechanism of action of cobalt;terbium involves the interaction of cobalt and terbium ions with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, thereby enhancing the efficiency of the reaction. The unique electronic structure of cobalt and terbium allows for the formation of stable intermediates, which play a crucial role in the overall reaction mechanism .
Comparación Con Compuestos Similares
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share similar properties due to the presence of rare earth elements, but this compound is unique in its ability to form stable intermediates and exhibit enhanced catalytic activity. The presence of terbium in the compound also imparts unique magnetic and electronic properties, making it a valuable material for various applications .
Similar Compounds
- Cobalt;gadolinium
- Cobalt;dysprosium
- Cobalt;holmium
- Cobalt;erbium
Propiedades
Número CAS |
12432-89-2 |
|---|---|
Fórmula molecular |
CoTb3 |
Peso molecular |
535.7093 g/mol |
Nombre IUPAC |
cobalt;terbium |
InChI |
InChI=1S/Co.3Tb |
Clave InChI |
HVSJGCDWBMHAFA-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Tb].[Tb].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


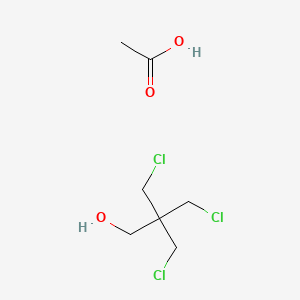

![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
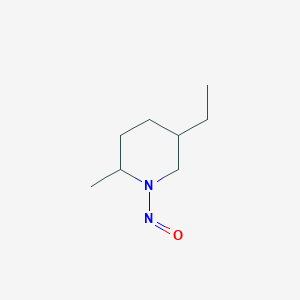

![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

